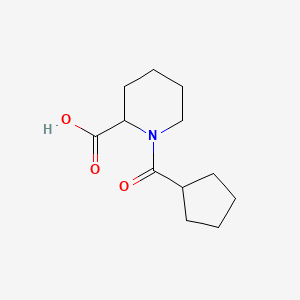

1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid

描述

1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid is a bicyclic organic compound featuring a piperidine ring (six-membered amine) substituted with a cyclopentylcarbonyl group at the nitrogen atom and a carboxylic acid group at the 2-position. Its molecular formula is C₁₁H₁₇NO₃ (calculated based on structural analogs in and ).

Synthetically, piperidine-2-carboxylic acid derivatives are often prepared via reductive amination or coupling reactions. For example, (2S)-1-(propan-2-yl)piperidine-2-carboxylic acid was synthesized in 97% yield using (2S)-piperidine-2-carboxylic acid and isopropyl reagents under optimized conditions ().

属性

IUPAC Name |

1-(cyclopentanecarbonyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c14-11(9-5-1-2-6-9)13-8-4-3-7-10(13)12(15)16/h9-10H,1-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNIPDIWMSLFOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Approach

The most common and well-documented method for synthesizing 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid involves:

- Starting materials: Piperidine (or a substituted piperidine derivative) and cyclopentanecarbonyl chloride.

- Key reaction: Acylation of the piperidine nitrogen with cyclopentanecarbonyl chloride.

- Reaction conditions: Typically performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the acylation.

- Purification: The product is isolated by standard workup procedures including extraction, washing, and crystallization or chromatography.

This method is scalable and has been adapted for industrial synthesis using continuous flow reactors to improve efficiency and control over reaction parameters.

Detailed Reaction Steps

| Step No. | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of cyclopentanecarbonyl chloride (if not commercially available) | Reaction of cyclopentanecarboxylic acid with thionyl chloride or oxalyl chloride | Formation of acyl chloride intermediate |

| 2 | Acylation of piperidine | Piperidine + cyclopentanecarbonyl chloride, triethylamine (base), solvent (e.g., dichloromethane), 0–25 °C | Formation of 1-(Cyclopentylcarbonyl)piperidine |

| 3 | Introduction of carboxylic acid group at the 2-position of piperidine ring | Functionalization via appropriate synthetic route (e.g., starting from 2-piperidinecarboxylic acid or via selective oxidation) | Formation of this compound |

| 4 | Purification | Extraction, washing, crystallization or chromatography | Pure target compound |

The key synthetic challenge lies in the selective acylation and functionalization at the 2-position of the piperidine ring, which requires control over regioselectivity and reaction conditions.

Industrial Preparation Insights

While direct literature on the exact preparation of this compound is limited, related piperidine carboxylic acids (such as pipecolic acid and nipecotic acid) are prepared industrially by catalytic hydrogenation of pyridine carboxylic acids using palladium on carbon catalysts under controlled temperature and pressure conditions (e.g., 90–100 °C, 4–5 MPa hydrogen pressure). This approach is valuable for preparing the piperidine ring with carboxylic acid substituents, which can then be acylated.

Key features of this industrial method include:

- Use of palladium charcoal catalyst (0.01–0.05 weight ratio relative to substrate)

- Hydrogenation in aqueous medium with nitrogen purging to remove oxygen

- Post-reaction filtration to remove catalyst

- Removal of moisture by vacuum distillation

- Crystallization by addition of methanol and cooling to isolate the carboxylic acid product

This method achieves high yields (over 85–95%) and avoids harsh alkaline conditions, simplifying downstream processing.

Research Findings and Optimization

- Catalyst selection: Palladium on carbon is preferred for hydrogenation steps due to its high activity and selectivity.

- Reaction parameters: Optimal temperature range is 90–100 °C; hydrogen pressure between 4–5 MPa ensures complete reduction.

- Solvent system: Water is used as the solvent for hydrogenation, facilitating easy separation and environmental compatibility.

- Purification: Crystallization from methanol at low temperatures (0–10 °C) yields high-purity products.

- Yield: Yields for related piperidine carboxylic acids exceed 85%, indicating efficient conversion.

Though these methods are described for related piperidine carboxylic acids, they can be adapted for the synthesis of this compound by incorporating an acylation step with cyclopentanecarbonyl chloride.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Acylation | Reaction of piperidine with cyclopentanecarbonyl chloride | Piperidine, cyclopentanecarbonyl chloride, triethylamine | 0–25 °C, inert atmosphere | High (typical for acylations) | Neutralizes HCl byproduct with base |

| Hydrogenation (for piperidine ring formation) | Catalytic reduction of pyridine carboxylic acid derivatives | Palladium on carbon, H2, water | 90–100 °C, 4–5 MPa H2 pressure | >85% | Avoids alkaline conditions, simplifies purification |

| Purification | Crystallization from methanol | Methanol, cooling to 0–10 °C | Ambient to low temperature | High purity | Efficient isolation of product |

Additional Notes

- The acylation reaction must be carefully controlled to prevent over-acylation or side reactions.

- Continuous flow reactors can be employed to improve scalability, reproducibility, and safety in industrial production.

- The stereochemistry at the 2-position of the piperidine ring may require attention depending on the synthetic route chosen.

- Related synthetic intermediates such as N-Boc protected piperidine carboxylic acid methyl esters are synthesized using standard protecting group strategies and methylation steps, which may be relevant for protecting group manipulations during synthesis.

化学反应分析

1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents such as water, ethanol, or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets, making it suitable for drug development. Notably, derivatives of piperidine have been linked to various therapeutic effects, including analgesic and anti-inflammatory properties.

Case Study: Analgesic Activity

Research has demonstrated that piperidine derivatives can exhibit significant analgesic activity. For instance, compounds similar to 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid have shown effectiveness in pain models, suggesting potential for development into pain relief medications.

2. Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in the formation of more complex molecules through various reactions such as esterification, amidation, and cyclization.

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Esterification | Reaction with alcohols | Esters |

| Amidation | Reaction with amines | Amides |

| Cyclization | Intramolecular reactions | Cyclic compounds |

3. Biochemical Applications

The compound's functional groups allow it to participate in enzyme-catalyzed reactions. It can act as a substrate or inhibitor in biochemical assays, providing insights into enzyme mechanisms and interactions.

Case Study: Enzyme Inhibition

In vitro studies have shown that certain piperidine derivatives can inhibit specific enzymes involved in metabolic pathways. This inhibition can be quantitatively assessed using IC50 values, indicating the concentration required to inhibit 50% of enzyme activity.

作用机制

The mechanism of action of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

相似化合物的比较

Structural and Physicochemical Properties

The table below compares 1-(cyclopentylcarbonyl)piperidine-2-carboxylic acid with key analogs:

Pharmacological and Functional Differences

- NMDA Receptor Antagonism: The phosphonomethyl derivative (cis-4-(phosphonomethyl)piperidine-2-carboxylic acid) exhibits NMDA receptor antagonism with higher affinity for NR2A-containing receptors (). In contrast, cyclopentylcarbonyl derivatives may prioritize lipophilicity-dependent targets (e.g., enzymes or transporters).

- Synthetic Yields: Substituent size and reactivity influence synthesis efficiency.

- Solubility and Bioavailability: Cyclopentylcarbonyl and pyrrolidine variants (C₁₁H₁₇NO₃) have lower aqueous solubility due to hydrophobicity, whereas phosphonomethyl and ethoxycarbonyl derivatives (e.g., 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid, ) exhibit improved solubility (~2.34 mg/mL in water) .

Key Research Findings

Positional Isomerism : The placement of the carboxylic acid group (C2 vs. C4) significantly alters binding modes. For instance, piperidine-4-carboxylic acid derivatives show distinct interactions with glycine sites in NMDA receptors ().

Ring Size Impact : Pyrrolidine-based analogs (5-membered ring) demonstrate faster metabolic clearance compared to piperidine derivatives (6-membered), as observed in pharmacokinetic studies of related compounds .

Biological Activity : Ifenprodil, a piperidine derivative with a benzyl group, shows 290-fold selectivity for NR2B-containing NMDA receptors (IC₅₀ = 0.6 µM vs. 175 µM for NR2A) (). This highlights the importance of substituent bulk in receptor subtype specificity.

生物活性

1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid is a piperidine derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its roles in biochemical assays and its implications in medicinal chemistry, particularly concerning neuropharmacology and enzyme inhibition.

- Molecular Formula : C12H17NO3

- Molecular Weight : 221.27 g/mol

- CAS Number : 1044637-80-8

The biological activity of this compound is thought to arise from its ability to interact with various molecular targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. Preliminary studies suggest that it may function as an enzyme inhibitor, which could disrupt metabolic processes in target cells.

Biological Activity Overview

The compound has shown promise in several areas:

- Enzyme Inhibition : It has been used in studies focusing on inhibiting specific enzymes, which can lead to therapeutic applications in treating diseases related to enzyme overactivity.

- Neuropharmacology : Research indicates that it may exhibit activity at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, which are crucial in mood regulation and anxiety disorders.

Research Findings

Several studies have investigated the biological activity of this compound:

- Neurotransmitter Receptor Affinity :

- Case Studies :

-

Biochemical Assays :

- The compound has been utilized in biochemical assays aimed at understanding its role in enzyme inhibition. For example, it was tested against various enzymes involved in metabolic pathways, showing potential as a lead compound for further development .

Data Table: Biological Activity Summary

常见问题

Q. What synthetic methodologies are commonly employed for the preparation of 1-(cyclopentylcarbonyl)piperidine-2-carboxylic acid?

The synthesis typically involves acylation of piperidine-2-carboxylic acid derivatives with cyclopentylcarbonyl chloride. A two-step protocol is often used: (1) activation of the carboxylic acid group using coupling agents like EDCI/HOBt, followed by (2) reaction with cyclopentylcarbonyl chloride under basic conditions (e.g., triethylamine). Purification is achieved via recrystallization or silica-gel column chromatography. Structural confirmation requires 1H/13C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm the piperidine ring conformation, cyclopentyl group integration, and carbonyl connectivity.

- IR spectroscopy : To verify the presence of carbonyl (C=O) stretches (~1650–1750 cm⁻¹).

- Mass spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or HRMS).

- HPLC-UV : To assess purity (>95% by area normalization at 210–254 nm) .

Q. What are the recommended storage conditions to ensure compound stability?

Store the compound in airtight, light-protected containers under inert gas (e.g., argon) at –20°C. Desiccants like silica gel should be used to prevent hydrolysis of the carbonyl group. Avoid repeated freeze-thaw cycles to minimize degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between HPLC purity and NMR integration data?

Discrepancies often arise from UV-inactive impurities (e.g., inorganic salts) or residual solvents. To address this:

- Use orthogonal methods : Combine HPLC with charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) for non-UV-active species.

- Perform spiking experiments : Introduce known impurities (e.g., unreacted starting materials) to identify retention times.

- Quantify NMR integration : Compare proton ratios of the target compound against internal standards (e.g., TMS) .

Q. What strategies are effective for studying the conformational flexibility of the cyclopentylcarbonyl moiety?

- Nuclear Overhauser Effect Spectroscopy (NOESY) : Identify spatial proximities between cyclopentyl protons and the piperidine ring.

- Molecular dynamics (MD) simulations : Model rotational barriers of the cyclopentyl group in solvent environments.

- Variable-temperature NMR : Observe coalescence of diastereotopic protons to estimate energy barriers for ring puckering .

Q. How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Synthetic modifications : Systematically alter the cyclopentyl group (e.g., substituents, ring size) or piperidine carboxylate moiety.

- Computational docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes or receptors).

- Biological assays : Pair synthetic analogs with functional tests (e.g., enzyme inhibition, cellular uptake) to correlate structural changes with activity .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。